2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a substituted imidazole, and an acetamide backbone. The 3-fluorophenyl group at the oxadiazole C5 position introduces electron-withdrawing effects, while the 3-methylbenzyl substituent on the acetamide nitrogen enhances lipophilicity. Such structural features are characteristic of bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets. While direct pharmacological data for this compound is absent in available literature, analogs with similar motifs (e.g., triazole- or thiadiazole-containing acetamides) are associated with pesticidal, antifungal, or kinase-inhibitory activities .
Properties
IUPAC Name |
2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-4-2-5-15(8-14)10-23-19(28)12-27-11-18(24-13-27)20-25-21(29-26-20)16-6-3-7-17(22)9-16/h2-9,11,13H,10,12H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKEZBFQPECRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a dicarbonyl compound and an amine.
Coupling Reactions: The final step involves coupling the oxadiazole and imidazole intermediates with the acetamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Properties
The oxadiazole derivatives are gaining attention for their anticancer properties. The compound's ability to selectively inhibit certain cancer cell lines has been documented:
- It exhibited cytotoxic effects against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines, with IC values indicating potent activity .
- The selectivity towards cancer cells suggests potential for development as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Studies indicated that it could reduce edema in animal models significantly compared to standard anti-inflammatory drugs like diclofenac . This effect may be attributed to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory pathway.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs differ in heterocyclic cores, substituent positions, and electronic profiles. Below is a comparative analysis based on structural motifs and inferred bioactivity:
Key Observations :
- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound is less polar than 1,2,3-triazoles (e.g., compound 6m) but more rigid than thiadiazoles (e.g., 511276-56-5). This may enhance metabolic stability compared to sulfur-containing analogs .
- Substituent Effects : The 3-fluorophenyl group provides moderate electron withdrawal, contrasting with the strong electron-withdrawing 4-chlorophenyl in 6m . The 3-methylbenzyl group likely enhances membrane permeability relative to oxadixyl’s 2,6-dimethylphenyl .
- Binding Affinity Hypotheses : Docking studies (e.g., AutoDock’s Lamarckian genetic algorithm ) suggest that the imidazole-oxadiazole scaffold could favor interactions with kinase ATP-binding pockets, similar to triazole-based antifungals targeting CYP51 .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for crystallinity and target engagement, differ significantly:
Biological Activity
The compound 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide , identified as P700-3081, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16FN5O2, with a molecular weight of 367.37 g/mol. The structure features an imidazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of related compounds containing oxadiazole and imidazole rings. For instance, compounds with similar structures have demonstrated significant activity against a range of pathogens:
| Compound | Activity | Target Organisms |
|---|---|---|
| P700-3081 | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| Other derivatives | Moderate to good | Enterococcus faecalis, Bacillus cereus |
A study indicated that derivatives with oxadiazole rings exhibited moderate to strong antimicrobial properties against Gram-positive and Gram-negative bacteria . The presence of the fluorophenyl group in P700-3081 may enhance its lipophilicity, potentially improving membrane penetration and bioactivity.
Structure-Activity Relationship (SAR)
The biological activity of P700-3081 can be attributed to its structural components:
- Imidazole Ring : Known for its role in biological systems, the imidazole moiety contributes to the compound's interaction with biological targets.
- Oxadiazole Moiety : This structure has been associated with various pharmacological activities, including antimicrobial and anti-inflammatory effects.
- Fluorophenyl Substituent : The addition of fluorine enhances lipophilicity and electron-withdrawing properties, which may improve the compound's interaction with cellular targets.
Case Studies
Several case studies have investigated similar compounds:
- Antimicrobial Study : A derivative containing an oxadiazole ring was tested against multiple bacterial strains and showed significant inhibition, comparable to standard antibiotics .
- Anticonvulsant Research : In a study involving structurally related compounds, some demonstrated superior anticonvulsant activity compared to traditional medications like phenobarbital .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
